N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Mechanism of Action
Target of Action
The compound N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide, is a member of the benzoxazole family . Benzoxazoles are known for their wide spectrum of biological activities and are extensively used in drug discovery . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazoles are known to interact with their targets, leading to various changes that contribute to their biological activities . The interaction could involve binding to a specific receptor or enzyme, inhibiting its function, and leading to downstream effects.
Biochemical Pathways
Benzoxazoles have been reported to affect various biochemical pathways due to their broad biological activities . They can interfere with the function of certain enzymes or receptors, leading to alterations in the biochemical pathways they are involved in.
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities, the compound could potentially lead to anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . These activities suggest that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Benzoxazole derivatives have shown promising results in inhibiting the growth of various types of cells, including human colorectal carcinoma cells . This suggests that this compound might influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then coupled with a phenyl group and further reacted with oxazole-5-carboxylic acid to form the final compound. The reaction conditions often require the use of catalysts, such as phosphorous trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole.
Oxazole Derivatives: Compounds such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of benzoxazole and oxazole rings, which confer distinct photophysical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(15-9-10-18-23-15)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)22-17/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKUMJTKRDCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.